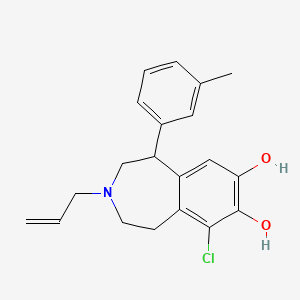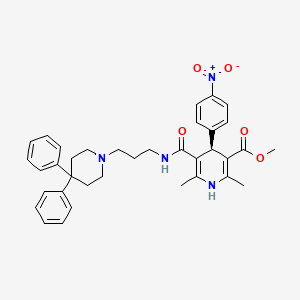
Sorbitan monooleate
Overview
Description
Mechanism of Action
Target of Action
Sorbitan monooleate, also known as Span 80, primarily targets the interface between oil and water in various products . It acts as a non-ionic surfactant, meaning it reduces the surface tension between two substances, allowing them to mix more easily .
Mode of Action
this compound interacts with its targets by acting as an emulsifier, which helps mix oil and water. It achieves this by reducing the surface tension between the oil and water molecules, allowing them to combine more readily . This results in a stable emulsion, where tiny droplets of one liquid are dispersed in another .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the process of emulsification. This process involves the dispersion of one liquid in another immiscible liquid. This compound, being a surfactant, lowers the surface tension between the two liquids, allowing them to mix .
Pharmacokinetics
As a surfactant, it is known to influence the absorption and distribution of drugs in the body by improving their solubility .
Result of Action
The primary result of this compound’s action is the formation of a stable emulsion. This can improve the texture, appearance, and shelf life of various products . In pharmaceuticals, it can enhance the solubility of poorly soluble drugs, improving their bioavailability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH, and temperature can affect its emulsifying properties . It is also worth noting that this compound is soluble in 2-ethoxy ethanol, methanol, ethanol, and ether, and should be stored at room temperature .
Preparation Methods
Sorbitan monooleate is synthesized through the esterification of sorbitol and oleic acid. The process typically involves two main steps: etherification followed by esterification .
Etherification: Sorbitol undergoes etherification in the presence of a catalyst (e.g., Z1) at a temperature of 150°C for 90 minutes.
Industrial production methods often involve the use of composite catalysts, such as sodium hydroxide and high-purity phosphite, to shorten reaction times and lower production costs .
Chemical Reactions Analysis
Sorbitan monooleate primarily undergoes esterification reactions. It can also participate in other types of reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can occur, where the oleate group is replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sorbitan monooleate has a wide range of scientific research applications:
Comparison with Similar Compounds
Sorbitan monooleate is part of a family of sorbitan esters, which include:
Sorbitan monostearate: Similar in structure but with a stearate group instead of an oleate group.
Sorbitan monolaurate: Contains a laurate group, offering different emulsifying properties.
Polysorbates (e.g., Polysorbate 80): Ethoxylated derivatives of sorbitan esters, which have higher HLB values and are more hydrophilic
This compound is unique due to its specific HLB value and its ability to form water-in-oil emulsions, making it particularly useful in applications requiring lipophilic emulsifiers .
Properties
CAS No. |
1338-43-8 |
|---|---|
Molecular Formula |
C24H44O6 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1 |
InChI Key |
NWGKJDSIEKMTRX-BFWOXRRGSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Appearance |
Solid powder |
Color/Form |
AMBER LIQUID |
Key on ui other cas no. |
1338-43-8 9015-08-1 |
physical_description |
Liquid Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sorbitan monooleate sorbitan oleate Span 80 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Molecular dynamics simulations have been employed to investigate the structural properties of Sorbitan Monooleate in reverse micelles. [] These simulations provide insights into the arrangement of this compound molecules at the oil-water interface, interactions with water and oil molecules, and the role of hydrogen bonding in micelle formation.
A: Research on the pharmacokinetics of this compound in humans is limited due to its primary use as a topical and oral pharmaceutical excipient. [] After oral administration, a portion of this compound can be hydrolyzed in the gut, and the resulting fatty acids and sorbitol are absorbed and metabolized via normal pathways. [] The unhydrolyzed portion is likely excreted in feces.
A: this compound is primarily used as an excipient in drug formulations to enhance the delivery of active pharmaceutical ingredients. Its efficacy is typically evaluated in the context of improving the stability, solubility, or bioavailability of the incorporated drug rather than as a stand-alone therapeutic agent. [, , ]
ANone: Resistance mechanisms are not applicable to this compound as it is not a drug with a specific biological target.
A: While not inherently a targeting agent, this compound can be incorporated into drug delivery systems designed to improve drug targeting. [, ] For example, it can be used in the formulation of nanoparticles, microemulsions, or liposomes intended for targeted delivery to specific tissues or cells.
A: this compound finds applications across diverse disciplines, necessitating interdisciplinary collaborations:* Pharmaceutics and Material Science: Formulation scientists collaborate with material scientists to develop novel drug delivery systems using this compound-based microemulsions, nanoparticles, and nanofibers. [, , ]* Food Science and Chemistry: Food technologists work with chemists to optimize the stability and texture of food emulsions containing this compound. [] * Cosmetics and Colloid Science: Cosmetics chemists collaborate with colloid scientists to understand the interfacial behavior of this compound in emulsions for creams, lotions, and other cosmetic products. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1682074.png)





![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)







